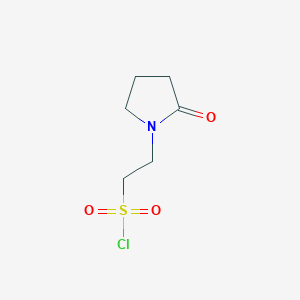

2-(2-Oxopyrrolidin-1-yl)ethane-1-sulfonyl chloride

Description

Propriétés

Formule moléculaire |

C6H10ClNO3S |

|---|---|

Poids moléculaire |

211.67 g/mol |

Nom IUPAC |

2-(2-oxopyrrolidin-1-yl)ethanesulfonyl chloride |

InChI |

InChI=1S/C6H10ClNO3S/c7-12(10,11)5-4-8-3-1-2-6(8)9/h1-5H2 |

Clé InChI |

ZNBXMGQFXPTVTJ-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=O)N(C1)CCS(=O)(=O)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Detailed Reaction Conditions and Parameters

| Step | Reagents & Solvents | Temperature Range | Time | Atmosphere | Notes |

|---|---|---|---|---|---|

| Chlorination of 2-(2-oxopyrrolidin-1-yl)ethanol | Thionyl chloride or oxalyl chloride; CH2Cl2 or chloroform | 0 to 35 °C (ambient) | 2 to 24 hours | Dry nitrogen or inert atmosphere preferred | Control moisture to avoid hydrolysis; slow addition recommended |

| Cyclisation of haloalkanoylamino precursor | Base (e.g., alkali hydroxide), inert solvent (e.g., DMF, dioxane) | 10 to 100 °C (ambient preferred) | Several hours | Inert atmosphere | Yields 2-oxopyrrolidinyl intermediates |

| Oxidation of sulfanyl intermediates | Sodium/potassium metaperiodate in acetic acid or ethanol | 15 to 35 °C | 1-4 hours | Ambient | Mild oxidation to avoid over-oxidation |

Analytical and Purification Considerations

- The sulfonyl chloride product is sensitive to moisture and hydrolyzes to sulfonic acid, releasing HCl gas; thus, reactions and storage are under dry conditions.

- Purification typically involves extraction with organic solvents, drying over anhydrous agents (e.g., MgSO₄), and low-temperature crystallization or precipitation.

- Characterization includes NMR spectroscopy, IR (notable sulfonyl chloride stretch), and mass spectrometry.

Summary Table of Preparation Routes

| Preparation Route | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Chlorination of 2-(2-oxopyrrolidin-1-yl)ethanol | 2-(2-Oxopyrrolidin-1-yl)ethanol | Thionyl chloride or oxalyl chloride | Direct, high yield, well-established | Requires strict anhydrous conditions |

| Cyclisation of haloalkanoylamino precursor | Haloalkanoylamino compound | Base, inert solvent | Allows access to pyrrolidinone ring | Multi-step, requires precursor synthesis |

| Oxidation of sulfanyl intermediates | Sulfanyl or sulphinyl precursor | Sodium/potassium metaperiodate | Mild conditions, selective oxidation | Additional step, precursor availability |

Research Findings and Practical Notes

- The chlorination step must be carefully controlled to avoid hydrolysis of the sulfonyl chloride group, which is highly reactive with water.

- The use of inert atmosphere (dry nitrogen or argon) is standard to prevent moisture ingress.

- Temperature control (0–35 °C) during chlorination prevents side reactions and decomposition.

- The sulfonyl chloride intermediate is valuable for further derivatization, such as sulfonamide formation, which is important in medicinal chemistry.

- Related pyrrolidinone derivatives have been shown to modulate biological pathways, making this compound a useful synthetic intermediate for pharmaceuticals targeting inflammatory and infectious diseases.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Oxopyrrolidin-1-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form corresponding lactams or reduction to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically in the presence of a base like triethylamine.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Oxidation: Products include lactams.

Reduction: Products include amines.

Applications De Recherche Scientifique

Scientific Research Applications

2-(2-Oxopyrrolidin-1-yl)ethane-1-sulfonyl chloride is used in pharmaceuticals, specifically for developing new drugs that target inflammatory diseases or infections. It can form sulfonamides, making it a candidate for creating novel therapeutic agents that can modulate biological pathways involved in disease processes. It may also serve as an intermediate in organic synthesis for various chemical transformations.

Interaction studies have shown that this compound may interact with proteins through covalent modification via the formation of sulfonamide bonds. These interactions can alter protein function and stability, impacting cellular signaling pathways and potentially leading to therapeutic effects against specific diseases.

Potential Biological Activities

Research indicates that compounds related to this compound may exhibit significant biological activities. Similar pyrrolidine derivatives have influenced pro-inflammatory cytokine production in endothelial cells, suggesting potential roles in inflammatory responses. The compound may also interact with various biological pathways due to its ability to modify proteins through sulfonamide formation.

Uniqueness

The uniqueness of this compound lies in its specific pyrrolidine structure combined with a sulfonamide functionality, which is less common among similar compounds. This combination may provide distinct biological activities and reactivity profiles compared to other sulfonamide derivatives.

Structural Similarities

Several compounds share structural similarities with this compound.

| Feature | This compound |

|---|---|

| Pyrrolidine Structure | Present |

| Sulfonamide Functionality | Present |

| Biological Activity | Potential in inflammation and infection modulation |

| Reactivity Profile | Distinct due to combined structure |

Mécanisme D'action

The mechanism of action of 2-(2-Oxopyrrolidin-1-yl)ethane-1-sulfonyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which facilitates the formation of stable sulfonamide or sulfonate linkages .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below compares 2-(2-Oxopyrrolidin-1-yl)ethane-1-sulfonyl chloride with structurally related sulfonyl chlorides from the evidence:

*Estimated based on structural analysis.

Key Findings:

Aromatic Derivatives: Halogenated benzene sulfonyl chlorides (e.g., 5-bromo-2-chloro-4-methoxybenzene-1-sulfonyl chloride) exhibit higher reactivity due to strong electron-withdrawing groups (EWGs), favoring nucleophilic aromatic substitution . Aliphatic Derivatives: Compounds like 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride show rapid reactions with nucleophiles due to flexible aliphatic chains and absence of steric hindrance .

Solubility and Stability :

- The pyrrolidone group in the target compound likely enhances solubility in polar solvents (e.g., DMF, DMSO) compared to aromatic derivatives, which are more lipophilic.

- Fluorinated compounds (e.g., 2,2-difluoro-2-(oxan-4-yl)ethane-1-sulfonyl chloride) benefit from increased stability and resistance to hydrolysis due to fluorine’s electronegativity .

Applications :

Activité Biologique

2-(2-Oxopyrrolidin-1-yl)ethane-1-sulfonyl chloride is an organic compound characterized by its sulfonyl chloride functional group attached to a pyrrolidine derivative. This compound has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. Its ability to modify proteins through sulfonamide formation positions it as a candidate for influencing various biological pathways.

- Chemical Formula : C₇H₁₃ClN₁O₃S

- Molecular Weight : Approximately 213.64 g/mol

- Physical Appearance : Powder

- Storage Conditions : Typically stored at 4 °C due to its reactive nature.

The sulfonyl chloride group is particularly reactive and can hydrolyze in the presence of moisture, releasing hydrochloric acid and forming sulfonic acids, which may further influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to form sulfonamides, which can covalently modify proteins. This modification can alter protein function and stability, impacting various cellular signaling pathways. Research indicates that similar pyrrolidine derivatives can influence pro-inflammatory cytokine production in endothelial cells, suggesting a role in inflammatory responses.

Antimicrobial Activity

Research has shown that compounds related to this compound exhibit significant antimicrobial properties. For example, studies on structurally similar sulfonamides have demonstrated their effectiveness against various bacterial strains and fungi. The following table summarizes some of the relevant findings:

| Compound | Target Organism | EC50 (µg/mL) | Reference |

|---|---|---|---|

| 4A(10) | Botrytis cinerea | 2.12 | |

| 4A(11) | Botrytis cinerea | 3.66 | |

| 4B(3) | BGC-823 (human tumor cells) | Not specified |

These compounds have shown comparable efficacy to commercial fungicides, indicating their potential use in agricultural and pharmaceutical applications.

Anti-inflammatory Activity

The ability of this compound to modulate inflammatory responses has been highlighted in several studies. Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies

One notable study involved the synthesis and evaluation of a series of pyrrolidine-based sulfonamides for their anti-inflammatory properties. The results indicated that these compounds could effectively reduce inflammation markers in vitro, suggesting a mechanism that could be harnessed for therapeutic purposes against conditions such as arthritis or other inflammatory diseases .

Another research effort focused on the synthesis of sulfonamides targeting Mycobacterium tuberculosis, demonstrating that modifications to the pyrrolidine ring could enhance activity against resistant strains of the bacteria . This underscores the versatility of this compound as a scaffold for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.